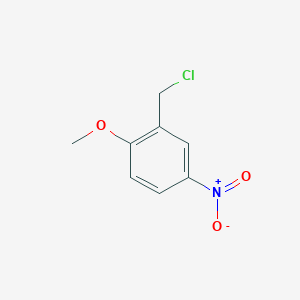

2-(Chloromethyl)-1-methoxy-4-nitrobenzene

Descripción

Contextualization within Chloromethyl Aromatic and Nitrobenzene (B124822) Chemistry

2-(Chloromethyl)-1-methoxy-4-nitrobenzene is a member of two important classes of organic compounds: chloromethyl aromatic compounds and nitrobenzene derivatives. Chloromethyl aromatics are characterized by the presence of a -CH2Cl group attached to an aromatic ring. This functional group is highly reactive and serves as a key electrophile in various substitution reactions, allowing for the introduction of the benzyl (B1604629) moiety into a wide range of molecules.

Nitrobenzene and its derivatives are defined by the presence of a nitro group (-NO2) on the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, deactivating it towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution. mdpi.com This electronic effect is crucial in directing the regioselectivity of reactions involving the benzene ring of this compound. The presence of both the chloromethyl and nitro groups on the same aromatic scaffold creates a molecule with dual reactivity, capable of participating in both nucleophilic substitution at the benzylic position and reactions influenced by the electron-deficient nitroaromatic system.

Historical Development of Related Chemical Entities and Synthetic Strategies

The development of synthetic strategies for compounds like this compound is rooted in the broader history of aromatic chemistry. A key historical reaction for the introduction of a chloromethyl group onto an aromatic ring is the Blanc chloromethylation , discovered by Gustave Louis Blanc in 1923. organicreactions.org This reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. researchgate.net While effective for many aromatic substrates, the chloromethylation of deactivated rings, such as those bearing a nitro group, can be more challenging and may require modified conditions. google.com

The synthesis of nitroaromatic compounds has a long history, with nitration being one of the most studied electrophilic aromatic substitution reactions. The synthesis of polysubstituted benzenes, such as the target molecule, requires careful consideration of the directing effects of the substituents already present on the ring. google.com The methoxy (B1213986) group is an ortho-, para-director, while the nitro group is a meta-director. The synthesis of this compound, therefore, involves a strategic sequence of reactions to achieve the desired substitution pattern. A plausible synthetic route could involve the nitration of a substituted anisole (B1667542) derivative, followed by chloromethylation, or vice versa, with the order of reactions being critical to ensure the correct regiochemical outcome.

Contemporary Research Challenges and Future Perspectives in this compound Chemistry

Another challenge is the selective functionalization of the different reactive sites within the molecule. Developing reaction conditions that allow for the specific transformation of the chloromethyl group without affecting the nitro group, or vice versa, is an area of ongoing research.

The future of this compound chemistry is likely to be driven by its application as a versatile intermediate in the synthesis of novel organic molecules. numberanalytics.comresearchgate.net Its potential as a building block for the construction of heterocyclic compounds, which are prevalent in many biologically active molecules, is a promising area of exploration. scirp.org As synthetic methodologies become more sophisticated, allowing for greater control over selectivity and reactivity, the utility of polysubstituted building blocks like this compound is expected to expand, leading to the development of new compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and advanced materials. mcgroup.co.ukresearchgate.net

Chemical Compound Information

| Compound Name |

| This compound |

| Anisole |

| Benzene |

| Formaldehyde |

| Hydrogen chloride |

| Nitrobenzene |

| Zinc chloride |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| Melting Point | 80 °C |

| Boiling Point | 193-195 °C (at 16 Torr) |

| Density | 1.317±0.06 g/cm3 (Predicted) |

| IUPAC Name | This compound |

| CAS Number | 93-06-1 |

Data sourced from PubChem and ChemicalBook.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYDSTKMOYVTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368886 | |

| Record name | 2-(chloromethyl)-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-06-1 | |

| Record name | 2-(chloromethyl)-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Chloromethyl 1 Methoxy 4 Nitrobenzene

Established Synthetic Pathways

The construction of the 2-(chloromethyl)-1-methoxy-4-nitrobenzene molecule can be achieved through various established synthetic routes. These pathways often involve a multi-step process to ensure the correct placement of the functional groups on the aromatic ring.

Nucleophilic Substitution Approaches to Aromatic Chloromethyl Ethers

One viable synthetic strategy involves the nucleophilic substitution on a pre-functionalized aromatic ring. A notable example of this approach is the vicarious nucleophilic substitution (VNS) of hydrogen. In this method, a nitro-substituted aromatic compound can be directly chloromethylated. For instance, methoxy-substituted nitrobenzenes have been shown to undergo VNS with the lithium salt of dichloromethane (B109758) to yield chloromethylated products. This reaction demonstrates high regioselectivity, with the chloromethyl group being introduced at the ortho position relative to the nitro group. lookchem.comuochb.cznih.gov The reaction is typically conducted at very low temperatures, often below -100°C, and is known to be very fast for nitrobenzenes that are substituted with electron-acceptor groups. lookchem.com For less reactive substrates, the addition of tetramethylethylenediamine (TMEDA) can enhance the nucleophilicity of the lithium salt of dichloromethane. lookchem.com

Another approach involves the nucleophilic displacement of a suitable leaving group on the benzene (B151609) ring by a methoxide (B1231860) source. A patent describing the synthesis of a related isomer, 4-nitro-2-methoxymethyl-chlorobenzene, outlines a process where 4-nitro-2-chloromethyl-chlorobenzene is treated with an alkali methoxide, such as sodium methoxide, or an alkali hydroxide (B78521) in methanol. google.com This reaction proceeds via a nucleophilic displacement mechanism to introduce the methoxy (B1213986) group. google.com

The kinetics of nucleophilic substitution on chloromethylated phenols with anilines have been studied, revealing a two-step mechanism. Initially, hydrogen chloride is eliminated to form a quinone methide intermediate, which is then attacked by the nucleophile. rsc.org While not a direct synthesis of the target compound, this study provides insight into the reactivity of chloromethylated aromatic compounds in nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Strategies for Chloromethylation

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a direct method for the introduction of a chloromethyl group onto an activated benzene ring. The chloromethylation of anisole (B1667542) (methoxybenzene), a key precursor, can be achieved using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. dur.ac.ukdur.ac.uk Studies have shown that the choice of catalyst and reaction conditions is crucial to optimize the yield of the chloromethylated product and minimize the formation of diarylmethane byproducts. dur.ac.uk For anisole, titanium tetrachloride has been identified as an effective catalyst at low temperatures (0-5°C). dur.ac.ukdur.ac.uk

The mechanism of chloromethylation is a typical electrophilic substitution; however, the precise structure of the electrophile is a subject of discussion. dur.ac.uk Kinetic studies on the chloromethylation of benzene and toluene (B28343) suggest the involvement of a methoxymethyl cation (CH₃OCH₂⁺) or a related ion pair as the active electrophile. nih.govacs.org These studies indicate that the reaction rate can be influenced by the concentrations of the aromatic substrate, the chloromethylating agent, and the catalyst. nih.gov

It is important to note that the presence of a nitro group on the aromatic ring deactivates it towards electrophilic substitution. Therefore, in a synthetic sequence leading to this compound, the chloromethylation step would typically precede the nitration step.

Oxidation and Nitration Reactions in the Synthesis of Nitroaromatic Precursors

The introduction of the nitro group is a critical step in the synthesis of this compound and is typically achieved through electrophilic aromatic nitration. nih.gov The nitration of a precursor molecule, such as 2-(chloromethyl)-1-methoxybenzene, would be the most direct route. Aromatic nitration is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The regioselectivity of the nitration is directed by the existing substituents on the benzene ring. In the case of 2-(chloromethyl)-1-methoxybenzene, both the methoxy and chloromethyl groups are ortho-, para-directing. The methoxy group is a strongly activating group, while the chloromethyl group is weakly deactivating. Therefore, the nitro group would be expected to be directed to the positions activated by the methoxy group. A detailed analysis of the regioselectivity in the nitration of dialkoxybenzenes suggests that both electronic and solvation effects can play a significant role in determining the final product distribution. nih.gov

An alternative to direct nitration is the oxidation of an amino group. For instance, a synthetic route to 1-chloro-2-methyl-4-nitrobenzene starts with the oxidation of 4-chloroaniline (B138754) to 4-nitrochlorobenzene using peroxytrifluoroacetic acid. mdpi.com This nitroaromatic intermediate can then be further functionalized. While not a direct synthesis of the target molecule, this illustrates the utility of oxidation reactions in preparing nitroaromatic precursors.

Precursor Design and Optimization in Chemical Synthesis

The efficient synthesis of this compound is highly dependent on the strategic design and optimization of the precursor molecules. The choice of the starting material and the sequence of functional group introduction are critical to maximize the yield and regioselectivity of the final product.

One common precursor is 2-chloroanisole (B146271) (2-chloro-1-methoxybenzene). The optimization of its synthesis and subsequent functionalization is a key aspect. The regioselectivity of the nitration of substituted anisoles is a well-studied area, and understanding the directing effects of the chloro and methoxy groups is crucial for predicting and controlling the position of the incoming nitro group. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the most likely sites of electrophilic attack, thereby guiding the selection of reaction conditions to favor the desired 4-nitro isomer. nih.gov

Another important precursor is 2-methoxybenzyl chloride. The optimization of its synthesis, for example through the chloromethylation of anisole, is a critical first step. dur.ac.ukdur.ac.uk The subsequent nitration of this precursor requires careful control of reaction conditions to achieve the desired regioselectivity and avoid side reactions. The presence of the chloromethyl group can influence the reactivity and selectivity of the nitration reaction. stackexchange.com

The following table summarizes potential precursors and the key transformations required:

| Precursor Molecule | Key Transformation(s) | Considerations for Optimization |

| 2-Chloroanisole | Nitration | Controlling regioselectivity to favor the 4-nitro isomer. |

| 2-Methoxybenzyl chloride | Nitration | Managing the directing effects of both substituents and avoiding side reactions. |

| 4-Nitroanisole | Chloromethylation | Activating the ring for electrophilic substitution or utilizing nucleophilic approaches. |

Process Intensification and Efficiency Enhancement in Reaction Systems

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of nitroaromatic compounds, which often involves highly exothermic and potentially hazardous reactions like nitration, process intensification offers significant advantages.

Continuous flow reactors, particularly microreactors, are a key technology in process intensification. They offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and improved safety, especially in highly exothermic nitration reactions. beilstein-journals.org The use of continuous flow systems can also lead to higher yields and selectivities by enabling precise control over reaction parameters such as residence time, temperature, and stoichiometry. beilstein-journals.org

For the nitration of substituted aromatic ethers, the development of solid acid catalysts can enhance process efficiency. These catalysts can simplify product purification, reduce corrosive waste streams associated with traditional mixed-acid nitration, and can often be recycled and reused. rsc.org The development of kinetic models for these reactions can further aid in the optimization of continuous flow processes, allowing for the prediction of reaction outcomes under various conditions and facilitating process scale-up. beilstein-journals.org

The table below highlights some process intensification strategies applicable to the synthesis of this compound:

| Process Intensification Strategy | Application in Synthesis | Potential Benefits |

| Continuous Flow Microreactors | Nitration of 2-(chloromethyl)-1-methoxybenzene | Improved heat transfer, enhanced safety, better control over reaction parameters, higher yields and selectivity. |

| Solid Acid Catalysts | Electrophilic nitration and chloromethylation | Reduced corrosive waste, easier product separation, catalyst recyclability. |

| Kinetic Modeling | Optimization of reaction conditions | Predictive control of reaction outcomes, streamlined process development and scale-up. |

Sustainable Chemical Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize their environmental impact. researchgate.netresearchgate.netmdpi.com For the synthesis of this compound, several sustainable approaches can be considered.

One key area is the development of greener nitration methods that avoid the use of large quantities of corrosive and hazardous mixed acids. frontiersin.org This includes the use of alternative nitrating agents, such as inorganic nitrate (B79036) salts in sulfuric acid, which can be more economical and safer. researchgate.net The use of solid acid catalysts, as mentioned in the previous section, also contributes to a more sustainable process by reducing waste and allowing for catalyst recycling. rsc.org Furthermore, performing reactions in more environmentally benign solvents, or even under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. researchgate.net

Another aspect of sustainable synthesis is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The design of synthetic routes with fewer steps and higher yields is central to improving atom economy. For example, direct C-H functionalization methods, such as the vicarious nucleophilic substitution for chloromethylation, can be more atom-economical than multi-step sequences involving protecting groups. lookchem.com

The development of biocatalytic methods for nitration is an emerging area of green chemistry. While still in the early stages of development for industrial applications, enzymes could offer highly selective and environmentally friendly routes to nitroaromatic compounds in the future. nih.gov

The following table summarizes some sustainable approaches for the synthesis of this compound:

| Sustainable Approach | Description | Potential Impact |

| Green Nitrating Agents | Utilizing alternatives to mixed nitric and sulfuric acids, such as nitrate salts or solid acid catalysts. | Reduced generation of hazardous and corrosive waste. |

| Benign Solvents | Employing water, supercritical fluids, or ionic liquids as reaction media, or conducting reactions under solvent-free conditions. | Minimized use and release of volatile organic compounds (VOCs). |

| Atom Economy | Designing synthetic routes with high efficiency and minimal byproduct formation. | Reduced raw material consumption and waste generation. |

| Biocatalysis | Using enzymes to catalyze specific reaction steps, such as nitration. | Highly selective transformations under mild conditions with reduced environmental impact. |

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Chloromethyl 1 Methoxy 4 Nitrobenzene

Reaction Mechanisms Involving the Chloromethyl Moiety as a Functional Group

The chloromethyl group (-CH2Cl) attached to the aromatic ring serves as a primary site for nucleophilic substitution reactions. These reactions can proceed through two distinct mechanisms: a unimolecular nucleophilic substitution (S({N})1) or a bimolecular nucleophilic substitution (S({N})2).

The S(_{N})2 mechanism , on the other hand, is a one-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride ion departs. This mechanism is sensitive to steric hindrance around the reaction center. The methoxy (B1213986) group in the ortho position could potentially hinder the backside attack of a bulky nucleophile. The rate of an S({N})2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, less sterically demanding nucleophiles and polar aprotic solvents generally favor the S({N})2 pathway.

The prevailing mechanism for a given reaction of 2-(chloromethyl)-1-methoxy-4-nitrobenzene will be influenced by the specific reaction conditions, including the nature of the nucleophile, the solvent polarity, and the temperature.

Table 1: Factors Influencing S({N})1 vs. S({N})2 Mechanisms at the Chloromethyl Group

| Factor | Favors S({N})1 | Favors S(_{N})2 |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Substrate | Formation of a stable carbocation | Less sterically hindered |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Nucleophilic Aromatic Substitution Mechanisms on the Benzene (B151609) Ring

While the chloromethyl group is a primary site for substitution, the aromatic ring itself can undergo nucleophilic aromatic substitution (S(_{N})Ar), a pathway facilitated by the presence of the strongly electron-withdrawing nitro group.

Electronic and Steric Influence of Methoxy and Nitro Substituents on S(_{N})Ar Reactivity

The S(_{N})Ar mechanism typically proceeds via an addition-elimination pathway. The rate-determining step is the nucleophilic attack on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org For this to occur, the ring must be activated by potent electron-withdrawing groups.

In this compound, the nitro group is a powerful activating group for S(_{N})Ar. It strongly withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect), particularly at the ortho and para positions. This electron deficiency makes the ring susceptible to attack by nucleophiles.

Conversely, the methoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). Its net effect is typically activating for electrophilic aromatic substitution. However, in the context of S(_{N})Ar, its electron-donating character deactivates the ring towards nucleophilic attack.

Characterization and Role of Meisenheimer-Type Intermediate Complexes

The hallmark of the S(_{N})Ar mechanism is the formation of a Meisenheimer complex. wikipedia.org This intermediate is a negatively charged cyclohexadienyl anion, and its stability is a key factor in the reaction's feasibility. The strong electron-withdrawing nitro group is essential for stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.

Spectroscopic techniques such as NMR and UV-Vis are instrumental in characterizing these transient or, in some cases, stable complexes. nih.govrsc.org For this compound, a nucleophile attacking the ring would generate a Meisenheimer-type intermediate where the negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group. The specific structure and stability of such a complex would depend on the position of nucleophilic attack and the nature of the nucleophile itself. While stable Meisenheimer complexes are often isolated from reactions of highly activated systems like 2,4,6-trinitroanisole, their existence as transient intermediates is a cornerstone of the S(_{N})Ar mechanism. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The existing substituents on the ring play a critical role in determining the rate and regioselectivity of the reaction.

The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during the reaction. The chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom. The nitro group is a very strong deactivating group and is a meta-director.

In this compound, the directing effects of the substituents are in conflict. The powerful activating and ortho, para-directing methoxy group would favor substitution at positions 3 and 5. The deactivating nitro group would direct incoming electrophiles to positions 2 and 6 (relative to itself), which correspond to positions 6 and 2 on the main ring. The weakly deactivating chloromethyl group would also influence the regioselectivity. The outcome of an electrophilic substitution reaction on this substrate would therefore be a complex mixture of products, with the precise ratio depending on the nature of the electrophile and the reaction conditions. The strongly activating methoxy group would likely dominate the directing effects, leading primarily to substitution at the positions ortho and para to it, that are not already substituted.

Redox Chemistry of the Nitro Group: Single-Electron and Two-Electron Reduction Mechanisms

The nitro group is readily reduced under various conditions, proceeding through a series of intermediates. The reduction can occur via single-electron or two-electron transfer pathways.

Single-electron reduction of the nitro group leads to the formation of a nitro radical anion. This process is often the initial step in the metabolic activation of many nitroaromatic compounds. The stability of this radical anion is influenced by the other substituents on the ring. The electron-withdrawing nature of the chloromethyl group (inductively) and the electron-donating nature of the methoxy group (mesomerically) will affect the electron density on the nitro group and thus its reduction potential. Electron spin resonance (ESR) spectroscopy is a key technique for the detection and characterization of such radical anion intermediates. researchgate.netacs.org

Radical Reaction Pathways and their Intermediates

Beyond the formation of nitro radical anions, this compound can participate in other radical reactions. The benzylic C-H bonds of the chloromethyl group are susceptible to radical abstraction. Furthermore, photolysis of nitrobenzyl compounds can lead to the formation of various radical intermediates. acs.orgcdnsciencepub.com

For instance, under photolytic conditions, nitrobenzyl compounds can undergo intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a biradical intermediate. acs.org Subsequent rearrangement of this intermediate can lead to a variety of products. The presence of the methoxy group and the chlorine atom will influence the stability and subsequent reaction pathways of any radical intermediates formed at the benzylic position. Radical reactions can also be initiated by radical initiators, leading to substitution or coupling products. The study of such reactions often involves techniques like flash photolysis to observe transient radical species.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Chloromethyl 1 Methoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of chemical shifts, coupling constants, and signal multiplicities provides detailed information about the electronic environment and connectivity of atoms.

Similar to ¹H NMR, specific experimental ¹³C NMR data for 2-(chloromethyl)-1-methoxy-4-nitrobenzene is scarce. However, based on its structure, one would expect to observe eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon of the chloromethyl group would likely appear in the range of 40-50 ppm, while the methoxy (B1213986) carbon would be expected around 55-60 ppm. The aromatic carbons would be observed further downfield, with the carbon bearing the nitro group being the most deshielded.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to unravel the substitution pattern on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

The choice of solvent can also influence the chemical shifts observed in NMR spectra. A change in solvent polarity can alter the electronic environment of the molecule, leading to shifts in the resonance frequencies of the nuclei. Studying these solvent effects can sometimes provide additional clues about the molecule's structure and its interactions with the solvent.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are anticipated to appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region. The presence of the chloromethyl group would be indicated by C-Cl stretching vibrations, typically found in the fingerprint region between 800 and 600 cm⁻¹.

Raman Spectroscopic Investigations

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical bonding within a sample. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. When applied to this compound, the resulting spectrum would exhibit a series of characteristic peaks, or bands, corresponding to the specific vibrational modes of its functional groups and aromatic framework.

Detailed research findings from studies on nitrobenzene (B124822) and related substituted aromatic compounds allow for the prediction of the principal Raman shifts for this compound. researchgate.netnih.gov The most intense and diagnostic peaks would arise from the vibrations of the nitro group and the benzene ring. The symmetric stretching vibration of the NO₂ group is expected to produce a strong band around 1350 cm⁻¹, a hallmark of nitroaromatic compounds. nih.govchemicalbook.com The aromatic ring itself would generate several bands, including the ring stretching modes (ν(C=C)) typically observed in the 1580-1620 cm⁻¹ region and the ring breathing mode near 1000 cm⁻¹. researchgate.net

Other functional groups would also provide unique signatures. The C-Cl stretching vibration of the chloromethyl group is anticipated in the 650-800 cm⁻¹ range. The methoxy group (-OCH₃) would be identified by its characteristic C-O stretching vibrations and methyl group rocking and stretching modes. The analysis of these vibrational frequencies, their intensities, and any shifts caused by the electronic interplay between the substituents provides a detailed fingerprint for the molecule's structure. researchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C=C Stretch | Benzene Ring | 1580 - 1620 |

| NO₂ Symmetric Stretch | Nitro Group | ~1350 |

| Ring Breathing | Benzene Ring | ~1000 |

| C-Cl Stretch | Chloromethyl Group | 650 - 800 |

| C-N Stretch | Aromatic-Nitro Linkage | ~850 |

| C-O-C Stretch | Methoxy Group | 1200 - 1275 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, typically 70 eV. This process not only generates a molecular ion (M⁺˙) but also causes extensive fragmentation. The resulting mass spectrum for this compound (MW = 201.61 g/mol ) would show a molecular ion peak at m/z 201 (for ³⁵Cl isotope) and 203 (for ³⁷Cl isotope) with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. nih.govlibretexts.org The fragmentation pattern provides a roadmap of the molecule's structure, with key fragments arising from the cleavage of the weakest bonds. Common fragmentation pathways for aromatic ethers, halides, and nitro compounds include alpha-cleavage and the loss of small, stable neutral molecules. libretexts.orgresearchgate.net

Expected fragmentation includes:

Loss of Cl: A peak at m/z 166 ([M-Cl]⁺).

Loss of NO₂: A peak at m/z 155 ([M-NO₂]⁺).

Loss of CH₂Cl: Benzylic cleavage leading to a peak at m/z 152 ([M-CH₂Cl]⁺).

Loss of OCH₃: A peak at m/z 170 ([M-OCH₃]⁺).

Loss of NO: A common rearrangement for nitroaromatics, leading to a peak at m/z 171 ([M-NO]⁺).

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 201/203 | [C₈H₈ClNO₃]⁺˙ | - (Molecular Ion) |

| 171/173 | [C₈H₈ClNO₂]⁺˙ | NO |

| 166 | [C₈H₈NO₃]⁺ | Cl |

| 155 | [C₈H₈ClO]⁺ | NO₂ |

| 152 | [C₇H₅NO₃]⁺ | CH₂Cl |

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and typically a more abundant protonated molecule peak [M+H]⁺. This is useful for confirming the molecular weight when the molecular ion in EI is weak or absent. Using a reagent gas like methane, one would expect to see a prominent ion at m/z 202 for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and identification power of mass spectrometry. This technique is ideal for analyzing this compound in complex matrices, such as in reaction monitoring, quality control of synthetic batches, or environmental sample analysis.

In a typical LC-MS workflow, a reversed-phase HPLC column would be used to separate the target compound from impurities, starting materials, or byproducts. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI). ESI is a soft ionization technique that would likely generate a strong protonated molecule [M+H]⁺ at m/z 202, allowing for highly selective and sensitive quantification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, one can achieve very low detection limits, making LC-MS suitable for trace analysis and purity assessment.

Emerging Ionization Techniques in Mass Spectrometry (e.g., MAI)

Recent advancements have introduced novel ionization methods that offer unique advantages. Matrix-assisted inlet ionization (MAI) is one such emerging technique. MAI is a soft ionization method that can generate gas-phase ions from a solid or liquid matrix upon exposure to the heated inlet tube of a mass spectrometer, often without the need for a laser or high voltage. wikipedia.org The ions produced are typically multiply charged, similar to those from ESI. nih.govresearchgate.net

For a molecule like this compound, MAI could offer a simple, rapid, and sensitive method of analysis with minimal fragmentation, which is advantageous for unambiguous molecular weight confirmation. nih.gov The sample is mixed with a suitable matrix (e.g., 3-nitrobenzonitrile) and introduced into the vacuum of the mass spectrometer, where ionization occurs. nih.govwikipedia.org This technique is particularly promising for high-throughput screening and direct analysis of samples with little preparation. The physical properties of the matrix, such as its ability to sublime and its acidity, are crucial for successful ionization. nih.gov

X-ray Crystallography for Absolute Structural and Conformational Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. The technique involves directing a beam of X-rays onto a well-ordered single crystal. The resulting diffraction pattern is a unique consequence of the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and thereby determine the precise spatial coordinates of each atom.

A successful single-crystal X-ray diffraction study of this compound would yield a wealth of structural information, including:

Unambiguous Confirmation: Absolute confirmation of the connectivity and isomeric arrangement of the substituents on the benzene ring.

Precise Bond Parameters: Highly accurate measurements of all bond lengths and bond angles.

Conformational Details: The dihedral angles between the plane of the benzene ring and the nitro and methoxy groups, as well as the orientation of the chloromethyl group relative to the ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.

As of the latest literature review, a published single-crystal structure for this compound was not found in publicly accessible databases. However, the data that would be obtained from such an analysis are presented in the standardized format below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈ClNO₃ |

| Formula Weight | 201.61 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

Computational Chemistry and Quantum Chemical Investigations of 2 Chloromethyl 1 Methoxy 4 Nitrobenzene

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for determining the optimized geometry and electronic structure of molecules. DFT methods calculate the electronic energy and density of a system based on the electron density, offering a favorable balance between accuracy and computational cost. Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data.

For 2-(Chloromethyl)-1-methoxy-4-nitrobenzene, these calculations typically begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Studies on related substituted nitrobenzenes have shown that the presence of both electron-donating (methoxy) and electron-withdrawing (nitro, chloromethyl) groups can lead to interesting electronic effects that influence the geometry of the benzene (B151609) ring. nih.govacs.org

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-NO₂ | 1.48 Å |

| C-OCH₃ | 1.36 Å | |

| C-CH₂Cl | 1.51 Å | |

| C-Cl | 1.78 Å | |

| Bond Angle | O-N-O | 124.5° |

| C-O-C | 118.0° | |

| C-C-Cl | 110.5° | |

| Dihedral Angle | C-C-N-O | ~0° |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found in the public literature.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interaction. The area around the hydrogen atoms of the methyl and chloromethyl groups would exhibit a positive potential.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

A chemical reaction can be visualized as a path on a potential energy surface, connecting reactants to products through a high-energy transition state. Computational methods can be used to locate the geometry of this transition state, which represents the energy barrier that must be overcome for the reaction to proceed. By mapping the entire reaction pathway, including any intermediates, a detailed understanding of the reaction mechanism can be achieved.

For this compound, a common reaction to study would be a nucleophilic substitution at the benzylic carbon of the chloromethyl group. Computational modeling could be employed to study the mechanism of this reaction, for example, with a hydroxide (B78521) ion as the nucleophile. The calculations would aim to locate the transition state for the displacement of the chloride ion and determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism.

For the hypothetical nucleophilic substitution reaction mentioned above, the calculated energetics would reveal how the substituents on the benzene ring affect the stability of the transition state and any potential carbocation intermediate. The electron-withdrawing nitro group would likely destabilize a carbocation intermediate, favoring an SN2-like pathway.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 |

| Products | -10 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a plausible exothermic reaction with a moderate activation barrier.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry can predict various spectroscopic properties of molecules, such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of compounds.

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule. By comparing the calculated infrared spectrum with an experimentally obtained one, a detailed assignment of the spectral bands to specific molecular motions can be made. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The accuracy of these predictions serves as a validation of the computational model used. For instance, studies on similar aromatic compounds have demonstrated good agreement between calculated and experimental spectroscopic data after applying appropriate scaling factors to the computed frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-O symmetric stretch | 1345 | 1350 |

| C-O-C stretch | 1250 | 1255 |

| C-Cl stretch | 720 | 725 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and confirmation. This is typically achieved using quantum mechanical calculations, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS).

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts would be structured as follows, but is not presented here due to the absence of specific computational data for this compound in the surveyed literature.

Hypothetical Data Table for Predicted NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | - |

| C2 | - |

| C3 | - |

| ... | - |

| H1 | - |

| H2 | - |

| ... | - |

(No data available)

Vibrational Frequency Analysis

Vibrational frequency analysis, computationally performed using methods like DFT, provides theoretical infrared (IR) and Raman spectra. These calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. The results are instrumental in assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound (e.g., C-Cl, C-O, N-O, C-H, and benzene ring vibrations).

A detailed analysis would typically involve a comparison between the theoretically calculated vibrational frequencies and experimentally obtained spectra to validate the computational model. However, no such computational analysis dedicated to this compound has been identified.

Hypothetical Data Table for Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch | - |

| NO₂ symmetric stretch | - |

| NO₂ asymmetric stretch | - |

| C-O-C stretch | - |

| C-Cl stretch | - |

| Benzene ring modes | - |

(No data available)

Conformational Landscape and Molecular Dynamics Simulations

The conformational landscape of a flexible molecule like this compound, which has rotatable bonds associated with the chloromethyl and methoxy (B1213986) groups, can be explored using computational methods. Potential energy surface (PES) scans can identify stable conformers and the energy barriers between them.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies investigate how the molecular structure of a compound influences its chemical reactivity. For this compound, computational approaches could be used to calculate various molecular descriptors that correlate with reactivity. These can include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, indicating electrophilic and nucleophilic sites.

Atomic Charges: Calculation of partial charges on each atom can help in understanding reactive sites.

While general principles of how methoxy, chloromethyl, and nitro groups affect the reactivity of a benzene ring are well-established in organic chemistry, specific computational SRR studies providing quantitative data for this compound are not found in the available literature.

Chemical Reactivity and Synthetic Utility of 2 Chloromethyl 1 Methoxy 4 Nitrobenzene in Organic Synthesis

Derivatization Strategies for Functional Group Interconversion

The true synthetic potential of 2-(chloromethyl)-1-methoxy-4-nitrobenzene is realized through the selective derivatization of its functional groups. Chemists can strategically target the chloromethyl, nitro, or methoxy (B1213986) groups to introduce new functionalities and build molecular complexity.

The chloromethyl group (-CH₂Cl) is a benzylic halide, which makes it highly susceptible to nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity is central to its utility as a synthetic building block.

Nucleophilic substitution reactions at the benzylic position are a cornerstone of its chemistry. Various nucleophiles, including amines, alcohols, and thiols, can be used to introduce new functional groups. For instance, reaction with primary or secondary amines yields the corresponding N-substituted benzylamines. A general representation of this substitution is shown below:

Reaction with Amines: Forms N-(2-methoxy-5-nitrobenzyl) amines.

Reaction with Alkoxides/Phenoxides: Yields the corresponding benzyl (B1604629) ethers.

Reaction with Thiolates: Produces benzyl thioethers.

A specific example of this type of transformation is the reaction of a structurally similar compound, 4-nitro-2-methoxymethyl-chlorobenzene, with benzylamine, which proceeds via a nucleophilic displacement mechanism. google.com

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Amine | R₂NH | N-(2-methoxy-5-nitrobenzyl)amine |

| Alkoxide | RO⁻Na⁺ | 2-alkoxymethyl-1-methoxy-4-nitrobenzene |

| Thiolate | RS⁻Na⁺ | 1-methoxy-2-((alkylthio)methyl)-4-nitrobenzene |

| Cyanide | NaCN | (2-methoxy-5-nitrophenyl)acetonitrile |

Elimination reactions are less common for benzylic halides like this compound unless specific structural features or reaction conditions promote this pathway. The primary mode of reactivity remains nucleophilic substitution.

The nitro group (-NO₂) is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group (-NH₂). The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a gateway to the synthesis of anilines, which are themselves important synthetic intermediates.

The most common transformation of the nitro group is its reduction to a primary amine. This can be achieved using a variety of reducing agents and conditions, allowing for chemoselectivity in the presence of other functional groups. scispace.comdavidpublisher.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com Catalytic hydrogenation is generally efficient and clean. For instance, the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene to 2-methoxymethyl-1,4-benzenediamine is accomplished using a palladium catalyst. google.com

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). scispace.comcommonorganicchemistry.com These reactions are robust and effective for a wide range of substrates.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of nitro groups, often under milder conditions which can be advantageous for sensitive substrates. commonorganicchemistry.com

| Reagent/System | Conditions | Comments |

| H₂ / Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction. May also reduce other functional groups. commonorganicchemistry.com |

| Fe / HCl | Acidic aqueous solution, heat | Classical, cost-effective method. commonorganicchemistry.com |

| SnCl₂ / HCl | Acidic aqueous solution | Milder than other metal-acid systems. commonorganicchemistry.com |

| Zn / NH₄Cl | Aqueous solution | Can be chemoselective. scispace.com |

Beyond reduction to the amine, the nitro group can, under certain conditions, be partially reduced to hydroxylamines or participate in other transformations, though these are less common than the full reduction to the amine.

The methoxy group (-OCH₃) is an ether linkage that is generally stable to many reaction conditions. However, it can be cleaved to reveal a hydroxyl group (-OH), a process known as demethylation or ether cleavage. This transformation is valuable for unmasking a phenolic hydroxyl group, which can then be used in subsequent synthetic steps.

The cleavage of aryl methyl ethers typically requires strong reagents due to the stability of the C(sp²)-O bond. libretexts.org

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the cleavage of aryl ethers. researchgate.netnih.govgvsu.edu The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. researchgate.netufp.pt BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. nih.gov

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used to cleave ethers, although this often requires harsh conditions such as high temperatures. libretexts.orgyoutube.com The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the methyl group. libretexts.org

The electronic nature of other substituents on the aromatic ring can influence the rate of ether cleavage. Electron-withdrawing groups, such as the nitro group present in this compound, can impact the reaction conditions required for demethylation. rsc.orgrsc.org

Applications as a Versatile Synthetic Building Block

The ability to selectively modify the three functional groups of this compound makes it a valuable precursor in the synthesis of a range of more complex molecules, including substituted aromatic compounds and various heterocyclic systems.

Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of diverse heterocyclic compounds. researchgate.netbeilstein-journals.org The functional groups on this compound can be used in sequential reactions to construct ring systems.

For example, it can serve as a precursor for the synthesis of benzoxazines. rsc.orgnih.govrsc.org A plausible synthetic route could involve the initial reduction of the nitro group to an amine. The resulting aminobenzyl derivative can then undergo further transformations. For instance, reaction of the chloromethyl group with an appropriate nucleophile, followed by intramolecular cyclization involving the newly formed amine and the methoxy group (or a hydroxyl group after demethylation), can lead to the formation of a benzoxazine (B1645224) ring system. Benzoxazines are an important class of heterocyclic compounds with applications in materials science and medicinal chemistry. researchgate.net

The reactivity of the chloromethyl group makes this compound a suitable substrate for the Michaelis-Arbuzov reaction. organic-chemistry.orgnih.gov This reaction involves the treatment of an alkyl halide with a trialkyl phosphite (B83602) to form a phosphonate (B1237965). The resulting 2-methoxy-5-nitrobenzylphosphonate ester is a valuable intermediate.

Phosphonates are precursors to ylides used in the Horner-Wadsworth-Emmons olefination reaction. More directly, the phosphonate or related phosphorus-containing intermediates can be used in the synthesis of phosphoramidates. Phosphoramidate prodrugs are an important class of compounds in medicinal chemistry, often used to improve the bioavailability and efficacy of antiviral and anticancer agents. nih.govresearchgate.net The synthesis of these prodrugs often involves coupling a phosphorus-containing moiety with the drug molecule and an amino acid ester. The 2-methoxy-5-nitrobenzyl group can act as a masking or carrier group in such synthetic strategies.

Intermediate for Industrial and Fine Chemical Production

The industrial significance of this compound lies in its utility as a precursor to a variety of value-added chemicals. Its chemical structure is particularly amenable to nucleophilic substitution reactions at the benzylic position, while the nitro group can undergo reduction to an amine, and the methoxy group can potentially be cleaved to a phenol. This array of reactive sites makes it a strategic starting material for the synthesis of dyes, pharmaceuticals, and agrochemicals. mdpi.com

A notable application, by strong analogy with structurally similar compounds, is in the synthesis of diamine derivatives, which are key components in the dye industry. For instance, the synthesis of 2-methoxymethyl-1,4-benzenediamine, a primary intermediate in oxidative hair dyes, proceeds through a pathway that highlights the reactivity of the chloromethyl group. google.com In a similar vein, this compound can react with nucleophiles, such as methoxide (B1231860), to replace the chlorine atom, a reaction that is often a crucial step in the elaboration of a more complex molecular framework. google.com

The general class of chlorinated nitroaromatic compounds, to which this compound belongs, are recognized as important building blocks for the synthesis of diverse heterocycles and a number of industrial chemicals. mdpi.com The reactivity of the chloromethyl group allows for the introduction of various functionalities through substitution reactions, while the nitro group can be readily converted to an amino group, a common precursor in the synthesis of many pharmaceutical and biologically active compounds.

Table 1: Key Reactions and Potential Products from this compound

| Reactant/Condition | Functional Group Transformation | Potential Product Class |

| Nucleophile (e.g., RO⁻, R₂NH) | Substitution of chloride in the chloromethyl group | Ethers, Amines |

| Reducing Agent (e.g., H₂/Pd) | Reduction of the nitro group to an amine | Anilines |

| Strong Acid (e.g., HBr) | Cleavage of the methoxy group to a hydroxyl group | Phenols |

Exploration in Novel Reagent Development and Catalytic Systems

While specific documented applications of this compound in the development of novel reagents or catalytic systems are not extensively reported, its structural motifs suggest significant potential in these areas. The presence of both an electrophilic chloromethyl center and an electron-withdrawing nitro group on an aromatic ring provides a platform for designing specialized chemical tools.

The chloromethyl group can be utilized to anchor the molecule to a solid support or a larger molecular scaffold, a common strategy in the development of solid-phase reagents and catalysts. Furthermore, the nitroaromatic moiety is a known participant in various catalytic cycles. For example, the nitro group can be reduced under catalytic hydrogenation conditions, a transformation that is fundamental in many industrial processes. The resulting amino group can then be further functionalized to create ligands for metal catalysts.

The potential for this compound to act as a precursor to novel ligands for transition metal catalysis is noteworthy. The synthesis of bidentate or polydentate ligands often involves the strategic placement of coordinating atoms around an aromatic core. The reactive handles on this compound could be exploited to introduce phosphine, amine, or other coordinating groups, leading to new catalytic systems with unique reactivity and selectivity.

Table 2: Potential Applications in Reagent and Catalyst Development

| Application Area | Rationale for Use of this compound |

| Solid-Phase Synthesis | The chloromethyl group can serve as a linker to attach the molecule to a polymer support. |

| Ligand Synthesis | The aromatic ring and its functional groups provide a scaffold for the synthesis of novel ligands for catalysis. |

| Precursor to Catalytically Active Species | Reduction of the nitro group to an amine, followed by further modification, can generate molecules with catalytic properties. |

Advanced Research Themes and Future Directions in 2 Chloromethyl 1 Methoxy 4 Nitrobenzene Chemistry

Integration of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of nitroaromatic compounds, often involving highly exothermic nitration reactions, presents significant safety and scalability challenges in traditional batch reactors. wikipedia.org The integration of flow chemistry and continuous processing offers a promising alternative for the synthesis and transformation of 2-(chloromethyl)-1-methoxy-4-nitrobenzene. Continuous flow reactors, characterized by their small reaction volumes and high surface-area-to-volume ratios, provide superior control over reaction parameters such as temperature, pressure, and reaction time.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Nitroaromatics

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway in exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat dissipation. |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Simpler scalability by running the process for longer durations ("scaling out"). |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, residence time, and stoichiometry. |

| Yield & Purity | Can be variable; side reactions may be more prevalent. | Often results in higher yields and purity due to optimized conditions and shorter reaction times. |

| Integration | Difficult to integrate multiple reaction and purification steps. | Facilitates in-line analysis, purification, and multi-step sequential reactions. |

Photochemistry and Electrochemistry of the Compound

The photochemistry and electrochemistry of nitroaromatic compounds are rich and complex fields, driven by the electron-withdrawing nature of the nitro group. rsc.orgrsc.org For this compound, these properties are expected to be central to its reactivity under irradiation or electrochemical conditions.

Photochemistry: Nitroaromatic compounds are known to undergo unique photoinduced transformations. rsc.org Upon absorption of UV-visible light, they can be promoted to excited singlet states, which often undergo rapid intersystem crossing to triplet states. rsc.org These excited states can initiate a variety of reactions, including the dissociation of the C-NO₂ bond to form nitric oxide (NO•) or rearrangement to form nitrite (B80452) intermediates. rsc.orgacs.org The photolysis of nitroaromatics can also lead to the formation of other reactive species and photoproducts like nitrosocompounds and nitrophenols. dtic.mil For this compound, research could investigate its photostability, identify its photoproducts, and explore potential applications in photoremovable protecting groups or as a photoactivated source of reactive species.

Electrochemistry: The electrochemical reduction of the nitro group is a well-studied process that proceeds through a series of intermediates. acs.org Typically, the nitro group (Ar-NO₂) is reduced in a stepwise manner to the nitroso (Ar-NO), hydroxylamine (B1172632) (Ar-NHOH), and finally the amine (Ar-NH₂) derivative. acs.orgrsc.org The precise outcome and intermediates formed can be controlled by factors such as the electrode material, solvent, and pH of the medium. acs.org The electrochemical behavior of this compound is of interest for both synthetic and degradative applications. Electrosynthesis could provide a green and highly selective method for producing the corresponding aniline (B41778) derivative, a valuable synthetic precursor. nih.gov Conversely, electrochemical reduction could be employed as a method for its degradation in environmental remediation contexts.

Table 2: General Electrochemical Reduction Pathway of a Nitroaromatic Compound (Ar-NO₂) in Aqueous Media

| Step | Reaction | Number of Electrons | Intermediate/Product |

|---|---|---|---|

| 1 | Ar-NO₂ + 2e⁻ + 2H⁺ | 2 | Ar-NO (Nitroso) |

| 2 | Ar-NO + 2e⁻ + 2H⁺ | 2 | Ar-NHOH (Hydroxylamine) |

| 3 | Ar-NHOH + 2e⁻ + 2H⁺ | 2 | Ar-NH₂ (Amine) |

Note: The hydroxylamine and nitroso intermediates can sometimes react to form azoxybenzene (B3421426) derivatives as a side reaction. acs.org

Supramolecular Chemistry and Self-Assembly of Derivatives

Supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. Derivatives of this compound are prime candidates for study in this field. The presence of the nitro group, an excellent hydrogen bond acceptor, and the aromatic ring, capable of engaging in π-π stacking interactions, provides the necessary functionalities for designing self-assembling systems. mdpi.com

The chloromethyl group is a reactive handle that allows for the facile introduction of various other functional moieties. By replacing the chlorine with groups capable of specific molecular recognition (e.g., hydrogen bond donors, metal-coordinating ligands, or other aromatic systems), new derivatives can be synthesized. These derivatives could be designed to self-assemble into discrete architectures like cages and cycles or into extended one-, two-, or three-dimensional networks. nih.gov Such self-assembled structures are of significant interest for their applications in molecular sensing, where the inclusion of electron-deficient nitroaromatics into an electron-rich host can lead to detectable changes in fluorescence. nih.gov

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for the rational design of new molecules with specific, desired properties. mdpi.com Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to this compound to predict the effects of structural modifications on its reactivity and electronic properties. mdpi.comdoi.org

By computationally modeling derivatives with different substituents on the aromatic ring, researchers can tune properties such as:

Redox Potential: Modifying the electron-donating or -withdrawing nature of substituents can alter the reduction potential of the nitro group, making it easier or harder to reduce electrochemically.

Reactivity of the Chloromethyl Group: The lability of the chlorine atom in nucleophilic substitution reactions can be computationally predicted, allowing for the design of derivatives with either enhanced or suppressed reactivity.

Photochemical Properties: Theoretical calculations can help predict the absorption spectra and the nature of the excited states of new derivatives, guiding the design of compounds with specific photochemical behaviors. acs.org

This in silico approach can significantly accelerate the discovery of novel derivatives for specific applications by prioritizing the synthesis of the most promising candidates, saving time and resources. doi.orgnih.gov

Interdisciplinary Linkages with Analytical Chemistry and Materials Science

The unique chemical structure of this compound and its derivatives creates opportunities for its use in interdisciplinary fields like analytical chemistry and materials science.

Analytical Chemistry: Derivatives of this compound could be utilized as reagents in analytical methods. For instance, related nitroaniline compounds are used as spectrophotometric reagents for the determination of pharmaceuticals through diazotization and coupling reactions. The chromophoric nature of the nitroaromatic system is key to this application. The chloromethyl group allows for the covalent attachment of this chromophore to other molecules, enabling its use as a derivatizing agent to facilitate the detection and quantification of analytes using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Materials Science: In materials science, nitroaromatic compounds are used as precursors for a wide range of materials, including polymers, dyes, and energetic materials. nih.govdergipark.org.tr The presence of three distinct functional groups (nitro, methoxy (B1213986), and chloromethyl) on the this compound scaffold makes it a valuable building block for the synthesis of functional materials. For example, it could be incorporated into polymer backbones to modify their electronic or optical properties. Its potential role as a building block for organic materials used in electronics or optics is an area ripe for exploration. lab-chemicals.com

Q & A

Q. Methodology :

- Step 1 : Nitration of a methoxy-substituted benzene derivative, followed by chloromethylation. For example, nitration of 1-methoxybenzene derivatives can introduce the nitro group, followed by Friedel-Crafts alkylation or radical chloromethylation .

- Step 2 : Optimize reaction temperature (e.g., 0–5°C for nitration to avoid over-nitration) and solvent choice (e.g., dichloromethane for chloromethylation due to its inertness).

- Step 3 : Monitor yield via HPLC or GC-MS. For example, using a C18 column with UV detection at 254 nm to track nitro-aromatic intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodology :

- 1H/13C NMR : Identify the chloromethyl group (δ ~4.5 ppm for CH2Cl in 1H NMR; δ ~45 ppm in 13C NMR) and nitro/methoxy substituents (aromatic protons δ 6.8–8.2 ppm) .

- IR Spectroscopy : Confirm nitro group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Methoxy C-O stretches appear at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 216.62 (exact mass) with fragmentation patterns confirming the chloromethyl moiety .

Advanced: How can computational methods like DFT enhance understanding of its reactivity?

Q. Methodology :

- Step 1 : Use Density Functional Theory (DFT) to model electrophilic aromatic substitution (EAS) reactivity. Calculate Fukui indices to predict regioselectivity for further functionalization .

- Step 2 : Simulate reaction pathways (e.g., nitro group reduction) to identify transition states and activation energies. Software like Gaussian or ORCA is recommended.

- Step 3 : Validate computational results with experimental kinetics (e.g., monitoring reaction rates via UV-Vis spectroscopy).

Advanced: How can contradictions in crystallographic data during structure refinement be resolved?

Q. Methodology :

- Step 1 : Use SHELXL for refinement, leveraging constraints for disordered chloromethyl or nitro groups .

- Step 2 : Analyze thermal motion parameters (B-factors) to distinguish between static disorder and dynamic motion.

- Step 3 : Cross-validate with powder XRD or electron diffraction if single-crystal data is ambiguous.

Basic: What key physical properties are critical for experimental handling?

Table 1 : Key Physical Properties (Inferred from Analogs)

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 216.62 g/mol | |

| Melting Point | 116–118°C (analog-based) | |

| Solubility | Low in H2O; soluble in DCM |

Handling : Store in airtight containers under inert gas to prevent hydrolysis of the chloromethyl group .

Advanced: What strategies mitigate nitro group decomposition during synthesis?

Q. Methodology :

- Step 1 : Use low temperatures (<10°C) during nitration to minimize side reactions like denitration .

- Step 2 : Add stabilizing agents (e.g., urea) to quench excess nitric acid.

- Step 3 : Monitor decomposition via TLC or in situ IR.

Basic: How is purity assessed using chromatographic methods?

Q. Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30). Retention time ~8.2 min (calibrate with a reference standard) .

- GC-MS : Compare retention indices and mass fragmentation with known databases .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Q. Methodology :

- Step 1 : Synthesize analogs via nucleophilic substitution (e.g., replace Cl with -OH or -NH2) .

- Step 2 : Characterize derivatives using combined NMR/XRD to confirm structural integrity.

- Step 3 : Test biological activity (e.g., antimicrobial assays) and correlate with electronic effects (Hammett σ constants) .

Advanced: What are the challenges in refining crystal structures using SHELX?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.